molecular formula C9H21P B1277918 Di-tert-butylmethylphosphine CAS No. 6002-40-0

Di-tert-butylmethylphosphine

Cat. No. B1277918
CAS RN: 6002-40-0
M. Wt: 160.24 g/mol
InChI Key: JURBTQKVGNFPRJ-UHFFFAOYSA-N
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Description

Di-tert-butylmethylphosphine, also known as di-tert-butyl (methyl)phosphane, is mainly used as a ligand in coordination compounds or in transition-metal-catalyzed reactions . It is also used as a precursor of ylides, bidentate ligands, and frustrated Lewis pairs .


Synthesis Analysis

Di-tert-butylmethylphosphine can be synthesized from Di-tert-butylchlorophosphane and Methylmagnesium Bromide .


Molecular Structure Analysis

The molecular formula of Di-tert-butylmethylphosphine is C9H21P . Its molecular weight is 160.24 g/mol . The InChIKey of Di-tert-butylmethylphosphine is JURBTQKVGNFPRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Di-tert-butylmethylphosphine, when added as HBF4 salt, enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates to form the corresponding biaryl and 2-aryl azine N-oxides .


Physical And Chemical Properties Analysis

Di-tert-butylmethylphosphine is a colorless liquid that fumes in air . It has a boiling point of 170-172°C and 58°C/12 mmHg . Its density is 0.824 g/cm³ . It is soluble in most organic solvents and slightly soluble in water .

Scientific Research Applications

Cross-Coupling Catalysis

  • Summary of the Application: Di-tert-butylmethylphosphine is used as a ligand in various palladium complexes in cross-coupling catalysis . This includes Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Direct Arylation of Heterocyclic Arenes

  • Summary of the Application: When added as HBF4 salt, Di-tert-butylmethylphosphine enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates .
  • Results or Outcomes: The result of this reaction is the formation of biaryl compounds or 2-aryl azine N-oxides .

Preparation of P-Stereogenic Intermediates

  • Summary of the Application: P-Stereogenic intermediates bearing a tert-butyl (methyl)phosphino group are important for the preparation of several commonly used diphosphine ligands .
  • Results or Outcomes: The outcomes of these reactions are typically P-stereogenic intermediates, which can be further used in the synthesis of diphosphine ligands .

Preparation of Cobalt Phosphine Complex

  • Summary of the Application: Di-tert-butylmethylphosphine may be used in the preparation of CoCl2(PtBu2Me)2, a cobalt phosphine complex .
  • Results or Outcomes: The outcome of this reaction is the formation of CoCl2(PtBu2Me)2, which in combination with methylaluminoxane (MAO) catalyzes the butadiene polymerization to form predominantly the cis-1,4 polymer .

Safety And Hazards

Di-tert-butylmethylphosphine is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

ditert-butyl(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBTQKVGNFPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400578
Record name Di-tert-butylmethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylmethylphosphine

CAS RN

6002-40-0
Record name Di-tert-butylmethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylmethylphosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.025 g (0.25 mol (corresponding to 0.5% by mol)) of copper(I) chloride and 30 ml of tetrahydrofuran were placed. To the contents of the flask, 55 ml (0.055 mol) of a tetrahydrofuran solution of methylmagnesium bromide having a concentration of 1 mol/liter was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 5 hours. Then, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 40 ml of toluene and 40 ml of water were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 750° C. to 810° C. under reduced pressure of 20 Torr were collected. As a result, 7.4 g (purity: 98.7%) of the aimed di-tert-butylmethylphosphine was obtained as an oily substance. The yield was 91.1%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butylmethylphosphine

Citations

For This Compound
75
Citations
CD Rithner, CH Bushweller - Journal of the American Chemical …, 1985 - ACS Publications
A series of di-ZerZ-butylphosphines [(í-C4H9) 2PR; R= H, CH3, C2H5, CH2C6H5, z-C3H7, z-C4H9, and C6H5] has been studied by variable-temperature* H, 13Cj'H|, and 31Pj'H) NMR …
Number of citations: 41 pubs.acs.org
M Müller, HW Lerner, M Bolte - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The complete molecule of the title compound, [Sn(C6H5)2Cl2(C9H21OP)2], is generated by crystallographic inversion symmetry, the Sn atom is located on a special position of site …
Number of citations: 9 scripts.iucr.org
DM Parker - 1967 - search.proquest.com
… achieved no reaction here, it was decided to approach the problem by first introducing a methyl group, and then pursuing the series to its limit However, no di-tert-butylmethylphosphine …
Number of citations: 0 search.proquest.com
G Ricci, A Forni, A Boglia, T Motta - Journal of Molecular Catalysis A …, 2005 - Elsevier
… To a solution of CoCl 2 (0.37 g, 2.8 mmol) in ethyl alcohol (25 mL) a solution of di-tert-butylmethylphosphine (1.35 g, 8.4 mmol) in ethyl alcohol (10 mL) was added. A blue suspension …
Number of citations: 68 www.sciencedirect.com
G Leone, A Boglia, AC Boccia, ST Scafati… - …, 2009 - ACS Publications
… of NB with the catalytic systems obtained by combining cobalt(II)−phosphine complexes CoCl 2 (PR 3 ) 2 (PR 3 = di-tert-butylphosphine, P t Bu 2 H; di-tert-butylmethylphosphine, P t Bu …
Number of citations: 29 pubs.acs.org
H Ando, S Kusumoto, W Wu, K Nozaki - Organometallics, 2017 - ACS Publications
… In comparison to the original hydroxy-Cp iridium dihydride complex bearing di-tert-butylmethylphosphine (A1… The addition of a neutral ligand, di-tert-butylmethylphosphine or 1,3-bis(2,6-…
Number of citations: 18 pubs.acs.org
DJ Schipper, M El-Salfiti, CJ Whipp, K Fagnou - Tetrahedron, 2009 - Elsevier
… This method makes use of di-tert-butylmethylphosphine as the ligand, K 2 CO 3 as the base, with 30 mol % pivalic acid in toluene (0.5 M) at 110 C for 15 h (conditions B). The increased …
Number of citations: 106 www.sciencedirect.com
S Kusumoto, K Nozaki - Nature communications, 2015 - nature.com
… Triphenylphosphine complex C showed a higher activity than the di-tert-butylmethylphosphine complex A, affording biphenyl in 91% yield (entry 3). In sharp contrast to the results …
Number of citations: 88 www.nature.com
M Lafrance, CN Rowley, TK Woo… - Journal of the American …, 2006 - ACS Publications
… of potassium carbonate in dimethylacetamide (DMA, 3.0−6.0 M) at 120 C with a catalyst generated in situ from air-stable Pd(OAc) 2 and the HBF 4 salt of di-tert-butylmethylphosphine. …
Number of citations: 910 pubs.acs.org
HA Chiong, QN Pham, O Daugulis - Journal of the American …, 2007 - ACS Publications
… Substantial conversions to product were observed with tricyclohexylphosphine, di-tert-butylmethylphosphine, and tert-… 2 di-tert-butylmethylphosphine-HBF 4 58 …
Number of citations: 489 pubs.acs.org

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